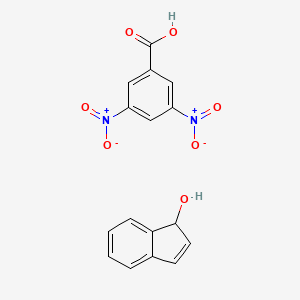
3,5-dinitrobenzoic acid;1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitrobenzoic acid;1H-inden-1-ol is a compound that combines the properties of two distinct chemical entities: 3,5-dinitrobenzoic acid and 1H-inden-1-ol. 3,5-Dinitrobenzoic acid is an organic chemical known for its use as a corrosion inhibitor and in the identification of alcohol components in esters . 1H-inden-1-ol, on the other hand, is a derivative of indene, a bicyclic hydrocarbon, and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzoic acid is typically synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid The nitration can also be initiated with 3-nitrobenzoic acid, leading to high yields of approximately 98% .
1H-inden-1-ol can be synthesized through various methods, including the reduction of indanone or the hydrolysis of indene derivatives. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes, where benzoic acid is treated with a mixture of nitric and sulfuric acids under controlled conditions to ensure safety and high yield. The resulting product is then purified through recrystallization or other suitable methods.
化学反应分析
Types of Reactions
3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas and a catalyst.
Substitution: Replacement of functional groups on the aromatic ring with other groups, such as halogens or alkyl groups.
1H-inden-1-ol can undergo:
Oxidation: Conversion to indanone or other oxidized derivatives.
Reduction: Formation of indane derivatives.
Substitution: Introduction of various substituents on the indene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid for 3,5-dinitrobenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) for both compounds.
Oxidation: Potassium permanganate or chromium trioxide for 1H-inden-1-ol.
Major Products Formed
3,5-Dinitrobenzoic acid: Aminobenzoic acids, halogenated benzoic acids.
1H-inden-1-ol: Indanone, indane derivatives.
科学研究应用
3,5-Dinitrobenzoic acid is used in:
Chemistry: Identification of alcohol components in esters.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition.
1H-inden-1-ol is used in:
Organic Synthesis: Intermediate in the production of various chemicals.
Pharmaceuticals: Synthesis of drug intermediates.
Materials Science: Production of polymers and resins.
作用机制
The mechanism of action for 3,5-dinitrobenzoic acid involves its ability to form derivatives with alcohols and amines, which can be identified by their melting points . The nitro groups enhance the acidity of the compound, making it more reactive in various chemical processes.
1H-inden-1-ol acts as an intermediate in organic synthesis, participating in various reactions due to its reactive hydroxyl group and the stability of the indene ring structure.
相似化合物的比较
Similar Compounds
4-Nitrobenzoic acid: Used similarly in the identification of organic substances but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Another nitrated benzoic acid with different reactivity and applications.
Uniqueness
3,5-Dinitrobenzoic acid is unique due to its higher melting points for derivatives, making it preferable for certain analytical applications . 1H-inden-1-ol’s unique structure allows it to participate in a wide range of organic reactions, making it a valuable intermediate in chemical synthesis.
属性
CAS 编号 |
53820-88-5 |
|---|---|
分子式 |
C16H12N2O7 |
分子量 |
344.27 g/mol |
IUPAC 名称 |
3,5-dinitrobenzoic acid;1H-inden-1-ol |
InChI |
InChI=1S/C9H8O.C7H4N2O6/c10-9-6-5-7-3-1-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6,9-10H;1-3H,(H,10,11) |
InChI 键 |
MGHZHDMMOLXSAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(C=CC2=C1)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



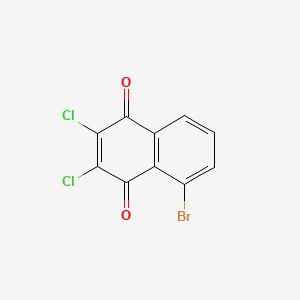
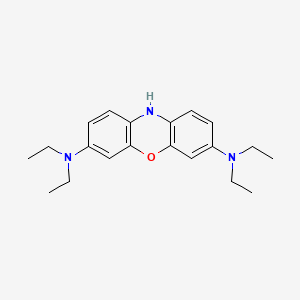
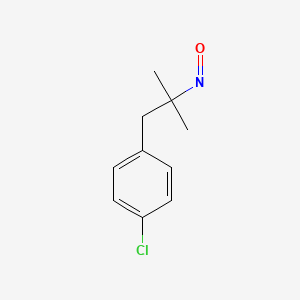

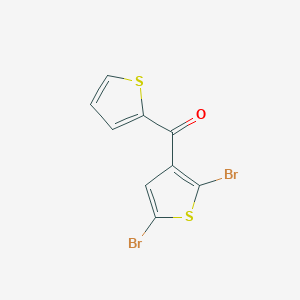
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
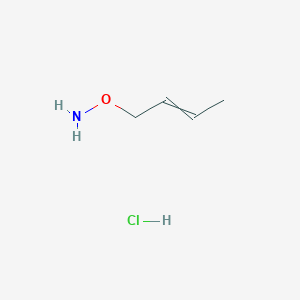

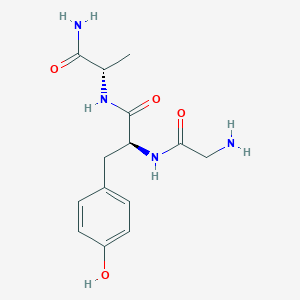
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
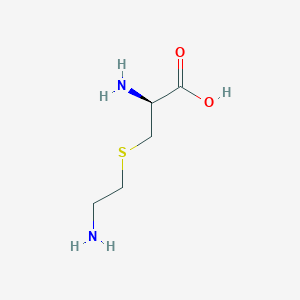
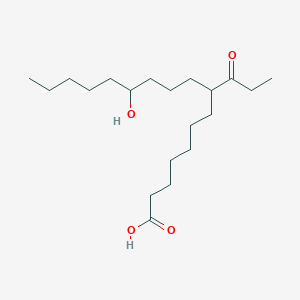
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
